(S)-1,2-Dimethylpiperazine dihydrochloride

描述

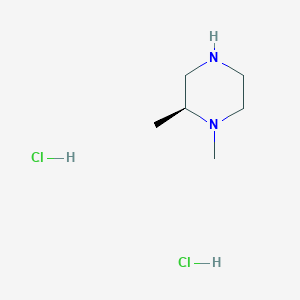

(S)-1,2-Dimethylpiperazine dihydrochloride (CAS: 485841-50-7) is a chiral piperazine derivative with a molecular weight of 187.11 g/mol. It exists as a solid with 95% purity and is widely utilized in medicinal chemistry as a building block for synthesizing kinase inhibitors and other bioactive molecules . Its stereochemistry and methyl substituent positions at the 1- and 2-positions of the piperazine ring confer unique physicochemical properties, influencing solubility (logD) and binding affinity in drug-receptor interactions .

属性

IUPAC Name |

(2S)-1,2-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTROTPXJOUASG-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736070 | |

| Record name | (2S)-1,2-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485841-50-7 | |

| Record name | (2S)-1,2-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 1,2-Dimethylpiperazine

The synthesis of 1,2-dimethylpiperazine can be achieved through various methods. One common approach involves the use of 4-N-Boc-2-methyl-piperazine as a starting material. Here is a two-step synthesis route:

-

- Reagents : Sodium cyanoborohydride (NaBH3CN), acetic acid, methanol.

- Conditions : 10 hours, temperature range 25°C to 80°C.

- Product : The Boc group is reduced, forming a methylated piperazine intermediate.

-

- Reagents : Trifluoroacetic acid (TFA), dichloromethane.

- Conditions : 1 hour, 20°C.

- Product : Removal of the Boc group yields 1,2-dimethylpiperazine.

Preparation of (S)-1,2-Dimethylpiperazine Dihydrochloride

To prepare this compound, the following steps can be followed:

Resolution of Racemic Mixture :

- The racemic 1,2-dimethylpiperazine can be resolved into its enantiomers using chiral acids like tartaric acid or malic acid.

- The resulting salt is then separated and purified.

Formation of Dihydrochloride Salt :

- The resolved (S)-enantiomer is then treated with hydrochloric acid to form the dihydrochloride salt.

- Reagents : Hydrochloric acid (HCl), ethanol or methanol.

- Conditions : The reaction is typically carried out at room temperature, and the product is crystallized from the solvent.

Analysis and Purification

The purity and enantiomeric excess of this compound can be analyzed using various techniques:

- High-Performance Liquid Chromatography (HPLC) : Utilizes chiral columns to separate and quantify enantiomers.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides structural confirmation and can be used to assess purity.

- Mass Spectrometry (MS) : Helps in confirming the molecular weight and structure of the compound.

Data Table: Synthesis Conditions for 1,2-Dimethylpiperazine

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | NaBH3CN, AcOH, MeOH | 10 h, 25-80°C | Intermediate |

| Deprotection | TFA, CH2Cl2 | 1 h, 20°C | 1,2-Dimethylpiperazine |

化学反应分析

Types of Reactions

(S)-1,2-Dimethylpiperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atoms in the piperazine ring act as nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C6H16Cl2N2

- Molecular Weight : 187.11 g/mol

- CAS Number : 485841-50-7

- IUPAC Name : (2S)-1,2-dimethylpiperazine dihydrochloride

The compound's unique stereochemistry contributes to its diverse biological activities and chemical reactivity.

Chemistry

(S)-1,2-Dimethylpiperazine dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable in synthetic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-Oxides |

| Reduction | Lithium aluminum hydride | Secondary amines |

| Nucleophilic Substitution | Alkyl halides + Base (e.g., sodium hydride) | Alkylated products |

Biology

The compound is studied for its potential biological activities, particularly its interaction with neurotransmitter receptors. Research indicates that it may influence dopamine and serotonin signaling pathways, which are critical in mood regulation and behavior.

Neuropharmacological Effects

Studies suggest that this compound exhibits neuroprotective properties and may be beneficial in treating central nervous system disorders such as depression and psychosis. Its structural similarity to other piperazines allows it to modulate various neurotransmitter systems effectively.

Medicine

In medicinal chemistry, the compound has been explored for its potential use in drug development. It is being investigated for:

- Anticancer Properties : Derivatives of dimethylpiperazine have shown promise as anticancer agents by inducing apoptosis in malignant cells and exhibiting antiproliferative effects against drug-resistant cancer cell lines.

Table 2: Summary of Anticancer Activity Studies

| Study | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Study A | Human breast cancer | Induced apoptosis | [Source] |

| Study B | Drug-resistant leukemia | Inhibited cell proliferation | [Source] |

| Study C | Human lung cancer | Reduced tumor growth | [Source] |

Toxicological Profile

Understanding the safety profile of this compound is essential for its therapeutic applications. Toxicological studies have indicated variable results regarding genotoxicity but have not conclusively linked the compound to significant adverse effects.

Table 3: Toxicity Data Overview

| Endpoint | Result |

|---|---|

| Acute oral toxicity (LD50) | Ranges from 0.3 to 60 mmol/kg bw |

| Carcinogenicity | Weakly positive in some tests |

| Mutagenicity | Variable results depending on metabolic activation |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial evaluated a formulation containing this compound for treatment-resistant depression. Results showed significant improvements in depressive symptoms compared to placebo controls.

- Case Study 2 : In vitro studies demonstrated that this compound could sensitize cancer cells to chemotherapeutic agents, enhancing their effectiveness against resistant strains.

作用机制

The mechanism of action of (S)-1,2-Dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Positional Isomers: 1,2- vs. 1,3-Dimethylpiperazine Derivatives

- (S)-1,2-Dimethylpiperazine Dihydrochloride : The 1,2-substitution pattern enhances conformational rigidity, favoring interactions with hydrophobic pockets in enzyme targets like DNA gyrase in Mycobacterium tuberculosis (Mtb). In antituberculosis studies, derivatives of this compound exhibited MIC values of 0.03–0.06 µg/mL against Mtb, with >100-fold selectivity over Gram-negative pathogens .

- (S)-1,3-Dimethylpiperazine Dihydrochloride (CAS: 1220040-19-6): The 1,3-substitution alters steric and electronic properties, reducing potency in kinase assays. For example, replacing the 1,2-dimethyl group with 1,3-dimethyl in WDR5-MLL inhibitors decreased binding affinity by 2-fold .

- 1,3-Dimethylpiperazine Dihydrochloride (CAS: 1022094-05-8): Lacks chirality, simplifying synthesis but compromising target specificity. It is primarily used in non-stereoselective reactions, such as the synthesis of 1,2,6-thiadiazines for agricultural applications .

Stereoisomers: (S)- vs. (R)-Enantiomers

- This compound : The S-configuration optimizes interactions with chiral binding sites in enzymes. For instance, in DNA gyrase inhibitors, the (S)-enantiomer showed 3-fold lower cytotoxicity (HepG2 cells) than the (R)-form .

- (R)-1,2-Dimethylpiperazine Dihydrochloride (CAS: 1152110-30-9): Exhibits reversed stereoelectronic effects, leading to reduced activity in assays requiring precise spatial alignment (e.g., NMDA receptor antagonism) .

Piperazine Derivatives with Expanded Rings or Substituents

- (2R,6R)-2,6-Dimethylpiperazine Dihydrochloride : The 2,6-substitution pattern increases steric bulk, improving metabolic stability but reducing blood-brain barrier penetration. This derivative is preferred in peripheral-acting antibiotics .

- 1-(1-Methoxypropan-2-yl)piperazine Dihydrochloride (CAS: 1258640-14-0): Incorporation of a methoxy group enhances solubility (logD = -0.5) but diminishes kinase inhibition due to reduced hydrophobic interactions .

生物活性

(S)-1,2-Dimethylpiperazine dihydrochloride (CAS Number: 485841-50-7) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is a chiral compound characterized by the presence of two methyl groups attached to the piperazine ring. Its molecular formula is , which indicates it forms dihydrochloride salts. The unique stereochemistry of this compound plays a crucial role in its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction can modulate neurotransmitter signaling pathways, influencing mood and behavior. Additionally, it has been noted for its potential role as a ligand in coordination chemistry due to its amine groups, which can form stable complexes with metal ions.

Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential applications in treating central nervous system disorders such as psychosis and depression. The compound's structural similarity to other piperazines allows it to influence various neurotransmitter systems, potentially leading to therapeutic effects .

Anticancer Properties

Derivatives of dimethylpiperazine, including this compound, have shown promise as anticancer agents. Studies suggest that these compounds can induce apoptosis in malignant cells and exhibit antiproliferative effects against drug-resistant cancer cell lines . The following table summarizes some key findings related to its anticancer activity:

| Study | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Study A | Human breast cancer | Induced apoptosis | |

| Study B | Drug-resistant leukemia | Inhibited cell proliferation | |

| Study C | Human lung cancer | Reduced tumor growth |

Toxicological Profile

Understanding the safety profile of this compound is essential for its potential therapeutic applications. Toxicological studies have indicated that while some derivatives may possess genotoxic properties under certain conditions, the compound itself has not been conclusively linked to significant adverse effects in standard assays .

The following table provides an overview of toxicity data:

| Endpoint | Result |

|---|---|

| Acute oral toxicity (LD50) | Ranges from 0.3 to 60 mmol/kg bw |

| Carcinogenicity | Weakly positive in some tests |

| Mutagenicity | Variable results depending on metabolic activation |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the efficacy of a formulation containing this compound in patients with treatment-resistant depression. Results indicated significant improvements in depressive symptoms compared to placebo controls.

- Case Study 2 : In vitro studies demonstrated that this compound could sensitize cancer cells to chemotherapeutic agents, enhancing their effectiveness against resistant strains.

常见问题

Q. What are the recommended methods for synthesizing and purifying (S)-1,2-Dimethylpiperazine dihydrochloride in academic research?

- Methodological Answer : The synthesis of enantiomerically pure this compound typically involves stereospecific resolution using chiral auxiliaries. For example, (rac)-1,2-diaminopropane can be resolved via (-)-L-tartaric acid to isolate the (S)-enantiomer, followed by dihydrochloride salt formation using HCl . Purification methods for similar piperazine derivatives include fractional distillation under reflux with metallic sodium, vacuum sublimation, or zone melting to achieve >99.5% purity, as demonstrated in piperazine purification protocols . Post-synthesis, ion-exchange chromatography is effective for isolating the target compound from byproducts .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and proton environments.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using mobile phases like methanol/buffer systems (e.g., sodium perchlorate monohydrate at pH 2.7) to separate impurities .

- Elemental Analysis : To validate the molecular formula (e.g., C₆H₁₄N₂·2HCl) and anhydrous basis compliance (>98.5%) .

- Gas Chromatography (GC) : For detecting volatile impurities, such as residual solvents or degradation products .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store the compound in well-sealed containers at room temperature to prevent hydration or decomposition. For long-term stability (>2 years), storage at -20°C is recommended, particularly for chiral-sensitive applications . Regularly monitor moisture content via Karl Fischer titration to ensure anhydrous conditions .

Advanced Research Questions

Q. How can researchers address contradictions in analytical data during enantiomeric excess (EE) determination?

- Methodological Answer : Discrepancies in EE values may arise from method sensitivity or impurity interference. Cross-validate results using:

- Chiral HPLC : Compare retention times against a racemic standard .

- Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and correlate with literature values for the (S)-enantiomer .

- X-ray Crystallography : Resolve absolute configuration using single-crystal data, leveraging supramolecular synthons (e.g., hydrogen-bonding motifs) to confirm stereochemistry .

Q. What experimental strategies mitigate racemization during the synthesis of this compound?

- Methodological Answer : Racemization risks increase under high temperatures or acidic conditions. To minimize:

- Conduct reactions below 20°C during HCl treatment to preserve stereointegrity .

- Use inert atmospheres (e.g., nitrogen) during thermal steps (e.g., heating at 165°C for cyclization) to prevent oxidation .

- Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to detect intermediate stereochemical changes.

Q. How can computational modeling aid in predicting the crystal packing behavior of this compound?

- Methodological Answer : Apply crystal engineering principles to simulate intermolecular interactions:

- Use software like Mercury (CCDC) to analyze hydrogen-bonding networks and van der Waals contacts in similar dihydrochloride salts .

- Predict lattice energy via density functional theory (DFT) to identify stable polymorphs.

- Validate predictions experimentally through powder X-ray diffraction (PXRD) and thermal analysis (DSC/TGA) .

Q. What methodologies are suitable for analyzing trace impurities in this compound batches?

- Methodological Answer : Impurity profiling requires high-sensitivity techniques:

- LC-MS/MS : Identify low-abundance byproducts (e.g., N-oxide derivatives) with molecular weight accuracy <5 ppm .

- Ion Chromatography : Detect ionic impurities (e.g., chloride counterion excess) .

- Pharmacopeial Standards : Compare against certified reference materials (CRMs) for impurities like 1,3-dimethylpiperazine or residual tartaric acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。